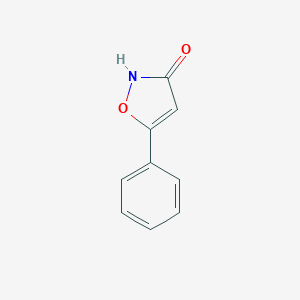

5-Phenylisoxazol-3-ol

説明

Historical Context of Isoxazole (B147169) Chemistry

The journey into the world of isoxazoles began in the late 19th century. The pioneering work of Ludwig Claisen in 1888 is a landmark, as he was the first to recognize the cyclic structure of 3-methyl-5-phenylisoxazole (B94393). ijpcbs.com This discovery opened the door to understanding the aromatic character of this heterocyclic system. However, it was Dunstan and Dymond who are credited with the first synthesis of the parent isoxazole ring. ijpcbs.com

A significant leap in isoxazole chemistry occurred between 1930 and 1946, largely due to the extensive studies by Quilico and his group. ijpcbs.com Their research focused on the synthesis of the isoxazole ring system through the reaction of nitrile oxides with unsaturated compounds, a method that remains fundamental in the field. ijpcbs.com These early investigations laid the groundwork for the diverse synthetic methodologies that are now available for creating a vast array of isoxazole derivatives. The reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds is another classical and widely used method for isoxazole synthesis. youtube.com

Significance of the Isoxazole Ring System in Contemporary Chemical Sciences

The isoxazole nucleus is a versatile building block in organic synthesis and a key pharmacophore in numerous biologically active compounds. nanobioletters.comajrconline.org Its derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. nih.govmdpi.comnih.gov The presence of the isoxazole ring in a molecule can enhance its physicochemical properties, such as metabolic stability and bioavailability. nih.gov

Several commercially successful drugs incorporate the isoxazole moiety, highlighting its importance in medicinal chemistry. These include the antibiotic oxacillin, the anti-inflammatory drug valdecoxib, and the anticonvulsant zonisamide. nih.govresearchgate.net Beyond pharmaceuticals, isoxazole derivatives also find applications as herbicides and in materials science. nanobioletters.comnih.gov The weak N-O bond in the isoxazole ring makes it susceptible to cleavage under certain conditions, a property that has been exploited in synthetic chemistry for the generation of other valuable chemical entities. mdpi.comwikipedia.org

The synthesis of isoxazoles continues to be an active area of research, with a focus on developing more efficient, regioselective, and environmentally friendly methods. organic-chemistry.orgrsc.org Modern techniques such as microwave irradiation and the use of green solvents are being employed to improve reaction conditions and yields. nanobioletters.comresearchgate.net

Specific Research Focus on 5-Phenylisoxazol-3-ol Derivatives

Within the broad family of isoxazoles, this compound and its derivatives have garnered specific research interest due to their potential applications in various fields. The "3-hydroxyisoxazole" moiety is a key structural feature that can be synthesized through the cyclization of substituted β-keto esters with hydroxylamine. researchgate.net However, this reaction requires careful control of pH and temperature to avoid the formation of the isomeric 5-isoxazolone. researchgate.net

Research on derivatives of this compound has explored their potential as GPR120 agonists, which are useful for the treatment of diabetes mellitus and hyperlipidemia. google.com.qa For instance, a patent describes the synthesis of 5-(4-(benzyloxy)phenyl)isoxazol-3-ol as an intermediate for such compounds. google.com.qa

Furthermore, derivatives of 5-phenylisoxazole (B86612) have been investigated for their inhibitory activity against enzymes like xanthine (B1682287) oxidase. nih.gov A study on 5-phenylisoxazole-3-carboxylic acid derivatives revealed that many of these compounds exhibited potent inhibition in the micromolar to submicromolar range. nih.gov Other research has focused on the synthesis and biological evaluation of various derivatives, such as those with antimicrobial properties. nih.govevitachem.comijmspr.in For example, 4-nitro-3-phenylisoxazole derivatives have shown significant antibacterial activity. nih.govrsc.org

The synthetic versatility of the 5-phenylisoxazole scaffold allows for the introduction of various functional groups, leading to a diverse library of compounds for biological screening. researchgate.net The reaction of 3-chloromethyl-5-phenylisoxazoles with different nucleophiles has been used to create a range of derivatives. researchgate.net

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-phenyl-1,2-oxazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-9-6-8(12-10-9)7-4-2-1-3-5-7/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFVFIJAYAFTQRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70239860 | |

| Record name | 3(2H)-Isoxazolone, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70239860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939-05-9 | |

| Record name | 5-Phenyl-3(2H)-isoxazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3(2H)-Isoxazolone, 5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(2H)-Isoxazolone, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70239860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenyl-1,2-oxazol-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Phenylisoxazol 3 Ol and Its Derivatives

Classical and Established Synthetic Routes

Traditional methods for the synthesis of isoxazoles have been well-documented and continue to be utilized due to their reliability and accessibility of starting materials. These routes often involve cyclization and condensation reactions.

Cyclization Reactions Involving β-Ketoesters or β-Ketoacids

A widely employed strategy for synthesizing 3-hydroxyisoxazoles involves the cyclization of β-ketoesters with hydroxylamine (B1172632). researchgate.net This method allows for the introduction of various substituents at the 4 or 5-positions of the isoxazole (B147169) ring. researchgate.net However, a significant challenge with this approach is the potential formation of the isomeric 5-isoxazolone byproduct. researchgate.netorganic-chemistry.org The regioselectivity of the reaction, determining the point of attack by hydroxylamine, is highly dependent on carefully controlled reaction conditions such as pH and temperature. researchgate.net For instance, reactions of aryl 1,3-diketoesters with hydroxylamine hydrochloride under acidic conditions predominantly yield 3,5-isoxazole esters. nih.gov

A novel three-step procedure has been developed to circumvent the formation of the 5-isoxazolone byproduct. This method involves the conversion of carboxylic acid derivatives into acyl Meldrum's acids, which are then reacted with N,O-bis(tert-butoxycarbonyl)hydroxylamine to form N,O-diBoc-protected β-keto hydroxamic acids. Subsequent cyclization with hydrochloric acid yields 5-substituted 3-isoxazolols. organic-chemistry.org This approach offers higher yields and cleaner products. organic-chemistry.org

| Starting Material | Reagents | Product | Key Features |

| β-Ketoesters | Hydroxylamine | 5-Substituted 3-isoxazolols | Potential for 5-isoxazolone byproduct formation; pH and temperature control is crucial. researchgate.net |

| Carboxylic acid derivatives | Acyl Meldrum's acid, N,O-bis(tert-butoxycarbonyl)hydroxylamine, HCl | 5-Substituted 3-isoxazolols | Avoids byproduct formation, providing higher yields. organic-chemistry.org |

| Aryl 1,3-diketoesters | Hydroxylamine hydrochloride | 3,5-Isoxazole esters | Reaction proceeds favorably under acidic conditions. nih.gov |

Reduction of 5-Phenylisoxazole-3-carboxylic Acid

The synthesis of (5-phenylisoxazol-3-yl)methanol, a derivative of 5-phenylisoxazol-3-ol, can be achieved through the reduction of 5-phenylisoxazole-3-carboxylic acid. google.com.qa This transformation is typically carried out using a borane-tetrahydrofuran (B86392) complex in tetrahydrofuran, with the reaction mixture heated to 80°C. google.com.qa A number of 5-phenylisoxazole-3-carboxylic acid derivatives have been synthesized and studied for their potential as xanthine (B1682287) oxidase inhibitors. nih.gov These syntheses often involve the cyclization of β-dicarbonyl intermediates with hydroxylamine hydrochloride followed by alkaline hydrolysis. unifi.it

| Starting Material | Reagent | Product | Reference |

| 5-Phenylisoxazole-3-carboxylic acid | Borane-tetrahydrofuran complex | (5-Phenylisoxazol-3-yl)methanol | google.com.qa |

Condensation Reactions of β-Diketones with Hydroxylamine

The reaction of β-diketones with hydroxylamine hydrochloride is a fundamental method for preparing 3,5-disubstituted isoxazoles. unifi.itrsc.org The reaction of substituted dibenzoylmethanes with hydroxylamine hydrochloride can lead to the formation of 3-aryl-5-phenylisoxazoles and/or 5-aryl-3-phenylisoxazoles, with the product distribution depending on the nature of the substituent on the diketone. rsc.org The regioselectivity of this condensation can be influenced by the reaction medium; for instance, conducting the reaction in a neutral medium can favor the formation of the isoxazole with the more electron-deficient aryl group at the 3-position. clockss.org To improve the yield of a single isomer, a one-pot, three-component synthesis can be employed using aldehydes, hydroxylamine hydrochloride, and β-ketoesters in the presence of an organocatalyst like 2-aminopyridine. clockss.org

| Starting Material | Reagents | Product | Key Features |

| Substituted dibenzoylmethanes | Hydroxylamine hydrochloride | 3-Aryl-5-phenylisoxazoles and/or 5-aryl-3-phenylisoxazoles | Product distribution depends on the diketone substituent. rsc.org |

| β-Diketones | Hydroxylamine | 3,5-Disubstituted isoxazoles | Can lead to a mixture of isomers. unifi.it |

| Aldehydes, β-ketoesters | Hydroxylamine hydrochloride, 2-aminopyridine | Isoxazol-5(4H)-ones | One-pot, three-component reaction with improved yields. clockss.org |

Modern and Advanced Synthetic Strategies

In recent years, more sophisticated synthetic methods have emerged, offering improved efficiency, selectivity, and milder reaction conditions. These strategies often employ transition metal catalysts and nanocatalysts.

Transition Metal-Catalyzed Cycloaddition Approaches (e.g., Copper(I)-Catalyzed Nitrile Oxide Cycloadditions)

Copper(I)-catalyzed [3+2] cycloaddition reactions between in situ generated nitrile oxides and terminal acetylenes have become a powerful tool for the regioselective synthesis of 3,5-disubstituted isoxazoles. organic-chemistry.orgresearchgate.net This one-pot, three-step procedure is highly efficient, proceeds under mild conditions, and tolerates a wide range of functional groups. organic-chemistry.orgresearchgate.net The reaction can be performed in aqueous solvents without the need for an inert atmosphere, minimizing the formation of byproducts. researchgate.net The nitrile oxides are typically generated in situ from the corresponding aldoximes. researchgate.net This method has been successfully applied to the synthesis of a variety of isoxazole derivatives. nih.gov

| Catalyst | Reactants | Product | Key Advantages |

| Copper(I) | Aldehydes, Terminal acetylenes | 3,5-Disubstituted isoxazoles | One-pot, high regioselectivity, mild conditions, broad functional group tolerance. organic-chemistry.orgresearchgate.net |

| Copper(I) | Nitrile oxides, Terminal acetylenes | 3,5-Disubstituted isoxazoles | Efficient, can be performed in aqueous solvents. researchgate.net |

Nanocatalyst-Assisted Synthesis (e.g., Calcium-Zincate Catalysis)

Nanocatalysts have gained significant attention in organic synthesis due to their high surface area and enhanced catalytic activity. Calcium-zincate (CaZnO₂) has been employed as a cost-effective and reusable nanocatalyst for the synthesis of 3-(benzo[d]thiazol-2-yl)-5-phenylisoxazole derivatives. nih.gov This method involves the reaction of 2-aminobenzenethiol with substituted 5-phenylisoxazole-3-carbaldehydes in the presence of the CaZnO₂ nanocatalyst, which demonstrates consistent and long-lasting catalytic activity over several reaction cycles. nih.gov Other nanocatalysts, such as Cu₂O-ZnO nanocomposites and magnetic poly(1,8-diaminonaphthalene)-nickel nanocatalysts, have also been successfully utilized for the synthesis of isoxazole derivatives under mild and environmentally friendly conditions. researchgate.netnih.govsemnan.ac.ir

| Nanocatalyst | Reactants | Product | Key Features |

| Calcium-Zincate (CaZnO₂) | 2-Aminobenzenethiol, Substituted 5-phenylisoxazole-3-carbaldehydes | 3-(Benzo[d]thiazol-2-yl)-5-phenylisoxazole derivatives | Cost-effective, reusable, consistent catalytic activity. nih.gov |

| Cu₂O-ZnO nanocomposite | Propargyl ester, Aromatic hydroximyl chlorides | 3,5-Disubstituted isoxazoles | Base-free, mild temperature conditions, low catalyst loading. researchgate.net |

| Magnetic poly(1,8-diaminonaphthalene)-nickel | Aryl/heteroaryl aldehyde, Hydroxylamine hydrochloride, β-ketoester | Isoxazole-5(4H)-ones | Environmentally friendly, catalyst reusability, good yields. nih.gov |

| Doped nano-sized copper(I) oxide (Cu₂O) on melamine–formaldehyde (B43269) resin | Alkynes, Imidoyl chlorides | 3,5-Disubstituted isoxazoles | Green solvent (water), ultrasonic irradiation, short reaction times. semnan.ac.ir |

Multicomponent Reactions and Green Chemistry Considerations (e.g., Ultrasonication)

Multicomponent reactions (MCRs) are highly valued in organic synthesis for their efficiency in creating molecular diversity and complexity in a single step. frontiersin.orgrsc.org These reactions align with the principles of green chemistry by promoting atom economy, reducing waste, and often proceeding under mild conditions. frontiersin.orgxjenza.org

One notable green chemistry approach involves the use of ultrasonication. ekb.egnih.gov Ultrasound promotes chemical reactions by inducing acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. ekb.eg This process generates localized "hot spots" with high temperatures and pressures, significantly accelerating reaction rates. ekb.eg For instance, the synthesis of 3,4-disubstituted isoxazol-5(4H)-one derivatives has been successfully achieved through a one-pot, three-component reaction using a ferrite (B1171679) catalyst in water, a green solvent, under ultrasound irradiation. researchgate.net This method is advantageous due to its simple procedure and avoidance of hazardous organic solvents. researchgate.net Similarly, ultrasound has been employed in the organocatalytic enamine–azide [3+2] cycloaddition to produce triazole derivatives in high yields and short reaction times. beilstein-journals.org

Microwave-assisted MCRs also represent a significant advancement in green synthesis, offering high yields, reduced reaction times, and simpler purification methods. beilstein-journals.org These techniques have been effectively used to generate a variety of heterocyclic compounds, including fused pyrimidines and pyrroles. beilstein-journals.org

p-Toluenesulfonic Acid (p-TSA) Catalyzed Reactions

Para-toluenesulfonic acid (p-TSA) is a strong, non-toxic, and commercially available organic acid that serves as an effective catalyst in numerous organic transformations. researchgate.netpreprints.orgwikipedia.org Its utility stems from its operational simplicity, high selectivity, and the excellent yields it often affords. researchgate.net

In the context of isoxazole synthesis, p-TSA has been utilized in the one-pot synthesis of complex heterocyclic systems. For example, it catalyzes the synthesis of substituted-(5-hydroxy-3-phenylisoxazol-4-yl)-1,3-dimethyl-1H-chromeno[2,3-d]pyrimidine-2,4(3H,5H)-dione derivatives. researchgate.net The acidic nature of p-TSA facilitates various reaction types, including esterification and Friedel-Crafts reactions, making it a versatile tool for synthesizing complex molecules. researchgate.net

Enamine-Triggered [3+2]-Cycloaddition Reactions

Enamine-triggered [3+2]-cycloaddition reactions provide a metal-free and regioselective route for the synthesis of substituted isoxazoles. organic-chemistry.orgorganic-chemistry.org This method involves the reaction of aldehydes and N-hydroximidoyl chlorides in the presence of a secondary amine catalyst, such as pyrrolidine, to form dihydroisoxazole (B8533529) intermediates. organic-chemistry.org Subsequent oxidation yields the desired 3,4-disubstituted isoxazoles. organic-chemistry.org

This approach is highly efficient, with yields of up to 99%, and tolerates a wide range of functional groups. organic-chemistry.org The reaction mechanism proceeds through the formation of nitrile oxide and enamine intermediates, which then undergo cycloaddition. organic-chemistry.org This methodology has also been adapted for one-pot syntheses, further enhancing its practicality. organic-chemistry.org The use of organocatalysis, such as in enamine-azide cycloadditions, offers a sustainable alternative to metal-catalyzed reactions for creating nitrogen-containing heterocycles like triazoles. nih.gov

Synthesis of Functionalized this compound Analogues and Precursors

The functionalization of the 5-phenylisoxazole (B86612) core is crucial for developing new derivatives with potential applications.

Chloromethylated 5-Phenylisoxazoles

3-(Chloromethyl)-5-phenylisoxazole (B76759) is a key intermediate for synthesizing various 3,5-disubstituted isoxazoles due to the high reactivity of the chloromethyl group. This group allows for nucleophilic substitution, enabling the introduction of different functional moieties.

The synthesis of 3-(chloromethyl)-5-phenylisoxazole can be achieved through several routes. One method involves the cyclization of a substituted oxime with propargyl alcohol, which can be accelerated by ultrasound irradiation, followed by chlorination of the resulting hydroxymethyl intermediate using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). Another approach involves the reaction of 2-chloro-5-fluorobenzaldehyde (B1362322) with hydroxylamine, followed by treatment with formaldehyde to yield the isoxazole ring. smolecule.com

| Precursor | Reagents | Conditions | Product | Yield |

| Substituted Oxime, Propargyl alcohol | 1. N-Chlorosuccinimide (NCS), DMF; 2. Ultrasound | Cyclization | 3-(Phenylisoxazol-5-yl)methanol | 55-89% |

| 3-(Phenylisoxazol-5-yl)methanol | Thionyl chloride (SOCl₂), DMF | 0-5°C | 3-(Chloromethyl)-5-phenylisoxazole | >90% conversion |

| (5-Phenylisoxazol-3-yl)methanol | Thionyl chloride (SOCl₂) | - | 3-(Chloromethyl)-5-phenylisoxazole | - |

Carboxamide Derivatives of 5-Phenylisoxazole

Carboxamide derivatives of 5-phenylisoxazole are of interest due to their potential biological activities. The synthesis typically involves the coupling of a 5-phenylisoxazole carboxylic acid with an appropriate amine. For instance, a series of 5-phenylisoxazole-3-carboxylic acid derivatives have been synthesized and evaluated as potent enzyme inhibitors. nih.gov

The general synthetic strategy involves preparing the isoxazole-carboxylic acid and then coupling it with various aniline (B41778) derivatives. researchgate.netnih.gov For example, 5-methyl-3-phenylisoxazole-4-carboxylic acid can be reacted with different amines to produce a range of carboxamide derivatives. d-nb.info

| Starting Material | Reaction | Product |

| 5-Phenylisoxazole-3-carboxylic acid | Coupling with anilines | 5-Phenylisoxazole-3-carboxamides nih.gov |

| 5-Methyl-3-phenylisoxazole-4-carboxylic acid | Coupling with various amines | 5-Methyl-3-phenylisoxazole-4-carboxamides d-nb.info |

| Aniline derivatives, Isoxazole-carboxylic acid | Coupling reaction | Isoxazole-carboxamide derivatives researchgate.netnih.gov |

Nitrated 5-Phenylisoxazole Derivatives

Nitration of the 5-phenylisoxazole scaffold introduces a nitro group, which can serve as a handle for further functionalization or modulate the electronic properties of the molecule. The nitration of 5-phenylisoxazole and its derivatives has been studied under various conditions. researchgate.netacs.org

Treating 5-phenylisoxazole with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) can lead to a mixture of dinitro derivatives and isomeric 5-(nitrophenyl)isoxazoles. researchgate.net However, more selective nitration can be achieved. For example, reacting 5-phenylisoxazole with nitric acid in acetic anhydride (B1165640) under mild conditions yields 4-nitro-5-phenylisoxazole. researchgate.netscielo.br Similarly, 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid can be nitrated on the phenyl ring using nitric acid in the presence of sulfuric acid. core.ac.uk

| Substrate | Nitrating Agent | Conditions | Product | Yield |

| 5-Phenylisoxazole | HNO₃ / H₂SO₄ | - | Mixture of dinitro and 5-(nitrophenyl)isoxazoles researchgate.net | - |

| 5-Phenylisoxazole | HNO₃ / Acetic anhydride | Mild | 4-Nitro-5-phenylisoxazole researchgate.netscielo.br | 32% scielo.br |

| 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid | HNO₃ / H₂SO₄ | - | Nitrated phenyl ring derivative core.ac.uk | - |

Substituted Aryloxymethyl-5-phenylisoxazoles

The synthesis of substituted aryloxymethyl-5-phenylisoxazoles is predominantly achieved through the Williamson ether synthesis. This classical and reliable method involves the reaction of a haloalkyl derivative of 5-phenylisoxazole with a substituted phenol (B47542) in the presence of a base.

General Synthetic Route

The key intermediate for this synthesis is 3-chloromethyl-5-phenylisoxazole. This compound is reacted with various substituted phenols to yield the desired aryloxymethyl-5-phenylisoxazole derivatives. The reaction proceeds via a nucleophilic substitution mechanism (S\textsubscript{N}2), where the phenoxide ion, generated in situ by the reaction of the phenol with a base, acts as the nucleophile and displaces the chloride from the 3-chloromethyl-5-phenylisoxazole.

The general reaction is outlined below:

Step 1: Formation of the Phenoxide A substituted phenol is treated with a suitable base, such as potassium hydroxide (B78521) (KOH) or anhydrous potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972). The base deprotonates the hydroxyl group of the phenol to form a more nucleophilic phenoxide ion.

Step 2: Nucleophilic Substitution The phenoxide ion then attacks the electrophilic carbon of the chloromethyl group on the 5-phenylisoxazole ring, leading to the formation of an ether linkage and the displacement of the chloride ion.

Detailed Research Findings

Research has demonstrated the successful synthesis of a variety of substituted aryloxymethyl-5-phenylisoxazoles using this methodology. For instance, the alkylation of fluorophenols and phenolic aldehydes with 5-phenyl-3-chloromethylisoxazole under Williamson reaction conditions has been reported to afford the corresponding ethers in good yields. researchgate.net

In a specific example, methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate was alkylated with 3-chloromethyl-5-phenylisoxazole in the presence of anhydrous K₂CO₃ in DMF to produce methyl 4-oxo-5-((5-phenylisoxazol-3-yl)methoxy)-4H-pyran-2-carboxylate with a yield of 51%. researchgate.netresearchgate.net This highlights the utility of this method for introducing the 5-phenylisoxazol-3-oxymethyl moiety onto complex molecular scaffolds.

The reaction conditions are crucial for the success of the synthesis. The choice of base and solvent can influence the reaction rate and yield. Polar aprotic solvents like DMF and acetone are commonly used as they can dissolve both the ionic phenoxide and the organic isoxazole derivative. researchgate.netresearchgate.netresearchgate.net

The following interactive data table summarizes the synthesis of representative substituted aryloxymethyl-5-phenylisoxazoles:

| Phenol Reactant | Base | Solvent | Product | Yield (%) | Reference |

| Methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate | K₂CO₃ | DMF | Methyl 4-oxo-5-((5-phenylisoxazol-3-yl)methoxy)-4H-pyran-2-carboxylate | 51 | researchgate.netresearchgate.net |

| Fluorophenols (general) | K₂CO₃ | DMF | 3-(Fluorophenoxymethyl)-5-phenylisoxazoles | Not specified | researchgate.net |

| Phenolic aldehydes (general) | K₂CO₃ | DMF | 3-(Formylphenoxymethyl)-5-phenylisoxazoles | Not specified | researchgate.net |

Reactivity and Chemical Transformations of 5 Phenylisoxazol 3 Ol

Electrophilic Substitution Reactions on the Isoxazole (B147169) Ring

The isoxazole ring, while aromatic, exhibits distinct reactivity towards electrophiles, influenced by the substituents it bears.

Regioselectivity in Nitration Reactions

The nitration of 5-phenylisoxazole (B86612) has been a subject of study with some conflicting results in earlier literature. However, more recent and detailed analyses have clarified the regioselectivity of this reaction. When 5-phenylisoxazole is treated with nitric acid in acetic anhydride (B1165640) under mild conditions, the primary product is 4-nitro-5-phenylisoxazole. clockss.org This indicates a strong directing effect towards the C-4 position of the isoxazole ring.

In contrast, nitration of 5-phenylisoxazole using a mixture of nitric and sulfuric acids can lead to nitration on the phenyl ring as well, yielding 5-(p-nitrophenyl)isoxazole. clockss.org The conditions of the reaction play a crucial role in determining whether the isoxazole or the phenyl ring is nitrated. For instance, the nitration of 3-methyl-5-phenylisoxazole (B94393) with nitric acid in acetic anhydride predominantly gives 3-methyl-4-nitro-5-phenylisoxazole. clockss.org

The electron-withdrawing nature of the nitro group, once introduced, significantly modifies the electronic distribution of the isoxazole ring, impacting its subsequent reactivity. unibo.it

Table 1: Regioselectivity in Nitration of Phenylisoxazole Derivatives

| Starting Material | Nitrating Agent | Major Product | Reference |

| 5-Phenylisoxazole | HNO₃ / Acetic Anhydride | 4-Nitro-5-phenylisoxazole | clockss.org |

| 5-Phenylisoxazole | HNO₃ / H₂SO₄ | 5-(p-Nitrophenyl)isoxazole | clockss.org |

| 3-Methyl-5-phenylisoxazole | HNO₃ / Acetic Anhydride | 3-Methyl-4-nitro-5-phenylisoxazole | clockss.org |

Introduction of Halogen and Alkyl Groups

Isoxazoles can undergo halogenation at the C-4 position. unibo.it While specific examples for the direct halogenation of 5-phenylisoxazol-3-ol are not prevalent in the provided search results, the general reactivity pattern of isoxazoles suggests that this position is susceptible to electrophilic attack by halogens.

The introduction of alkyl groups onto the isoxazole ring can be achieved through various methods, though direct Friedel-Crafts type alkylations on the isoxazole ring are not common. More often, functional groups already present on the ring are modified. For instance, a hydroxyl group can be converted to a better leaving group to facilitate substitution, or a methyl group can be deprotonated and then reacted with an electrophile. thieme-connect.de

Nucleophilic Reactions and Substitutions

The hydroxyl group at the C-3 position of this compound imparts nucleophilic character and allows for a range of substitution reactions.

Williamson Ether Synthesis with Substituted Phenols

The Williamson ether synthesis is a versatile method for preparing ethers. gordon.edumasterorganicchemistry.compw.livelibretexts.org In the context of this compound, while direct etherification at the 3-hydroxyl group is plausible, a related reaction involves the alkylation of substituted phenols with a derivative of this compound. Specifically, 3-chloromethyl-5-phenylisoxazole can react with substituted phenols under Williamson reaction conditions to yield the corresponding 3-aryloxymethyl-5-phenylisoxazoles. researchgate.net This reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as the nucleophile, displacing the chloride from the chloromethyl group attached to the isoxazole ring. masterorganicchemistry.compw.liveresearchgate.net

Table 2: Williamson Ether Synthesis with 3-Chloromethyl-5-phenylisoxazole

| Reactant 1 | Reactant 2 | Product | Reference |

| 3-Chloromethyl-5-phenylisoxazole | Substituted Phenol (B47542) | 3-Aryloxymethyl-5-phenylisoxazole | researchgate.net |

Reactions with Thiolates and Amines

The reactivity of derivatives of this compound extends to reactions with other nucleophiles like thiolates and amines. For example, 3-chloromethyl-5-phenylisoxazoles react with sodium phenylthiolate, sodium benzylthiolate, and sodium furfurylthiolate in methanol (B129727). researchgate.net These reactions result in the substitution of the chlorine atom by the respective sulfanyl (B85325) groups. researchgate.net

Similarly, treatment of 3-chloromethyl-5-phenylisoxazoles with morpholine (B109124), a secondary amine, in methanol leads to the displacement of the chlorine atom and the formation of a morpholine residue attached to the methylene (B1212753) group at the 3-position of the isoxazole ring. researchgate.net

Conversion to N-methyl and O-methyl Derivatives

The hydroxyl group of this compound can be methylated to form the O-methyl derivative. This can be achieved using standard methylating agents. The tautomeric nature of isoxazol-3-ols means they can also exist in the isoxazolinone form, which can lead to N-methylation. thieme-connect.deresearchgate.net

Research has shown that the regioselectivity of alkylation (O- versus N-alkylation) is influenced by the alkylating agent and the substituents on the isoxazole ring. researchgate.net For example, methylation of 3-hydroxyisoxazoles can lead to both O- and N-methylated products. researchgate.net A specific compound, N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine, has been cataloged, indicating that N-methylation at a nitrogen atom attached to the 3-position is a known transformation. oakwoodchemical.comchemicalbook.comnih.gov

Lithiation and Subsequent Derivatization

The deprotonation of the isoxazole ring using strong bases, known as lithiation, creates a powerful nucleophile that can react with various electrophiles, enabling the introduction of diverse functional groups onto the heterocyclic core.

Formation of 4-Lithio Derivatives

The reaction of 3,5-disubstituted isoxazoles with n-butyllithium results in the formation of 4-lithio derivatives. This process has been demonstrated for various isoxazole compounds, including those with phenyl and alkoxy or thioalkoxy substituents. cdnsciencepub.com Specifically, the treatment of 3-alkoxy-5-phenylisoxazoles with n-butyllithium leads to the corresponding 4-lithio intermediates. cdnsciencepub.com This reactivity highlights the acidic nature of the C-4 proton of the isoxazole ring, which can be readily abstracted by a strong organolithium base. The stability of the resulting lithiated species allows for subsequent reactions with a range of electrophilic reagents.

Carbonylation and Iodination Reactions

The 4-lithio derivatives of isoxazoles are valuable intermediates for introducing carbon- and iodine-based functional groups at the 4-position.

Carbonylation: The reaction of the 4-lithio species with carbon dioxide, typically in the form of dry ice, followed by an acidic workup, yields the corresponding 4-carboxylic acid. cdnsciencepub.com For example, 3-methoxy-5-phenylisoxazole can be successfully converted to 3-methoxy-5-phenylisoxazole-4-carboxylic acid through this two-step sequence. cdnsciencepub.com This carboxylation reaction provides a direct route to isoxazole-4-carboxylic acids, which are important precursors for further synthetic modifications.

Iodination: The introduction of an iodine atom at the 4-position can be achieved by quenching the 4-lithio derivative with molecular iodine. cdnsciencepub.comresearchgate.net This reaction proceeds with good efficiency and furnishes 4-iodoisoxazoles. cdnsciencepub.com These iodo-substituted isoxazoles are particularly useful substrates for transition metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form C-C bonds. researchgate.net

Table 1: Derivatization of this compound via Lithiation

| Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|

| 3-Alkoxy-5-phenylisoxazole | 1. n-Butyllithium 2. CO₂ | 3-Alkoxy-5-phenylisoxazole-4-carboxylic acid | Carbonylation |

| 3,5-Disubstituted isoxazole | 1. n-Butyllithium 2. I₂ | 3,5-Disubstituted-4-iodoisoxazole | Iodination |

Functional Group Interconversions (e.g., Reduction of Ketones to Alcohols)

The functional groups attached to the this compound scaffold can undergo various transformations. A notable example is the reduction of a ketone to an alcohol. While direct reduction on the this compound core is not explicitly detailed in the provided context, the reduction of ketones on related isoxazole structures is a well-established transformation.

The reduction of ketones to secondary alcohols is a fundamental reaction in organic chemistry, often accomplished using hydride-based reducing agents. masterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this purpose, selectively reducing aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.comresearchgate.net For instance, 5-phenyl(or p-tolyl)isoxazol-3-yl phenyl(or p-tolyl)ketones have been successfully reduced to the corresponding secondary alcohols using sodium borohydride in isopropanol. researchgate.net This demonstrates that the isoxazole ring is stable under these reduction conditions, allowing for the selective transformation of the ketone functionality. The general mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide. masterorganicchemistry.com

Table 2: Reduction of Isoxazole Ketones

| Substrate | Reducing Agent | Solvent | Product |

|---|---|---|---|

| 5-Phenylisoxazol-3-yl phenylketone | Sodium borohydride (NaBH₄) | Propan-2-ol | 5-Phenylisoxazol-3-yl(phenyl)methanol |

| 5-(p-Tolyl)isoxazol-3-yl (p-tolyl)ketone | Sodium borohydride (NaBH₄) | Propan-2-ol | 5-(p-Tolyl)isoxazol-3-yl(p-tolyl)methanol |

Transformations to Other Heterocyclic Systems

The isoxazole ring, while relatively stable, can be induced to undergo ring-opening and rearrangement reactions, providing pathways to other heterocyclic systems. Isoxazol-5(4H)-ones, which are tautomers of isoxazol-5-ols, are known precursors for the synthesis of other organic molecules. clockss.org

One significant transformation involves the Brønsted acid-promoted reaction of 2-phenylisoxazol-5-ones. This process is believed to proceed through the generation of an α-iminyl cation via the cleavage of the N-O bond. Subsequent intramolecular cyclization can lead to the formation of indole-3-carboxylic acids, which may then undergo decarboxylation to yield indoles. acs.org This transformation highlights the potential of the isoxazole ring to serve as a synthon for the construction of more complex heterocyclic frameworks.

Furthermore, isoxazoles can be involved in palladium-catalyzed rearrangement reactions. For instance, a palladium-catalyzed rearrangement of an isoxazole has been utilized in the synthesis of 2-azafluorenone. cuny.edu These transformations underscore the synthetic versatility of the isoxazole nucleus, allowing for its conversion into different and often more complex heterocyclic structures.

Computational and Theoretical Studies of 5 Phenylisoxazol 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the electronic properties and reactivity of 5-phenylisoxazol-3-ol.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For isoxazole (B147169) derivatives, the B3LYP functional combined with a 6-31G(d) or higher basis set is a commonly employed method for geometry optimization and electronic property calculations. riken.jpexplorationpub.comnih.gov Studies on related isoxazole structures have utilized DFT to determine optimized geometries, vibrational frequencies, and other key parameters. sci-hub.se For instance, research on methyl 4-chloro-5-phenylisoxazole-3-carboxylate, a related compound, used the B3LYP/6-311++G(d,p) level of theory to analyze its conformational space and vibrational spectra. sci-hub.se Such calculations are crucial for understanding the stability and reactivity of these compounds. researchgate.net The PubChemQC project also provides extensive datasets of quantum chemical calculations for a vast number of molecules, including those with structures similar to this compound, often employing the B3LYP/6-31G* method. riken.jp

Electronic Structure Analysis and Molecular Orbital Theory

Molecular Orbital (MO) theory provides a framework for understanding chemical bonding and electronic transitions within a molecule. brsnc.incutm.ac.inwikipedia.orglibretexts.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to this theory, with their energy gap (ΔE) being a critical indicator of a molecule's chemical reactivity and stability. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net In DFT studies of related compounds, the analysis of HOMO and LUMO energies helps to predict how the molecule will interact with other species. researchgate.net These orbitals are delocalized over the molecule, and their shapes and energies, which can be visualized through computational software, dictate the molecule's electronic behavior. brsnc.incutm.ac.in

In Silico Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netmdpi.com This method is instrumental in drug discovery for predicting the interaction between a ligand, such as this compound, and a biological target.

Prediction of Ligand-Protein Binding Affinities

Molecular docking simulations are widely used to predict the binding affinity of small molecules to protein targets, often expressed as a docking score in kcal/mol. uni-duesseldorf.debiorxiv.org For derivatives of this compound, docking studies have been performed to estimate their binding energies with various enzymes. For instance, derivatives of 1-(3-substituted phenylisoxazol-5-yl)naphthalen-2-ol showed promising docking scores against VEGFR-2 and Caspase-3, with values ranging from -8.2 to -9.9 kcal/mol. niscair.res.inniscpr.res.in Similarly, other isoxazole-containing compounds have demonstrated significant binding affinities for targets like P38 MAP kinase and InhA-Enoyl-Acyl Carrier Protein Reductase, with binding energies as low as -10.9 and -11.0 kcal/mol, respectively. researchgate.net The binding affinity is a crucial factor in determining the potential efficacy of a compound as a therapeutic agent. nih.gov

| Compound Derivative | Target Protein | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 1-(3-substituted phenylisoxazol-5-yl) naphthalen-2-ol derivatives | VEGFR-2 | -8.2 to -9.9 | niscair.res.inniscpr.res.in |

| 1-(3-substituted phenylisoxazol-5-yl) naphthalen-2-ol derivatives | Caspase-3 | -8.2 to -9.9 | niscair.res.inniscpr.res.in |

| Substituted-(5-hydroxy-3-phenylisoxazol-4-yl)-...-dione/one derivatives | P38 MAP kinase | -10.9 | researchgate.net |

| Substituted-(5-hydroxy-3-phenylisoxazol-4-yl)-...-dione/one derivatives | InhA-Enoyl-Acyl Carrier Protein Reductase | -11.0 | researchgate.net |

Investigation of Interactions with Specific Biological Targets

Molecular docking not only predicts binding affinity but also reveals the specific interactions between the ligand and the amino acid residues of the protein target.

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in cancer therapy due to its role in angiogenesis. researchgate.netmdpi.com Docking studies have shown that isoxazole derivatives can bind effectively to the ATP-binding site of VEGFR-2. niscair.res.inniscpr.res.injapsonline.com For example, taxifolin, a natural compound, was found to have a binding energy of -8.30 Kcal/Mol with VEGFR-2. japsonline.com The interactions often involve hydrogen bonds and hydrophobic interactions with key residues in the active site. mdpi.com

Caspase-3: Caspase-3 is a crucial enzyme in the apoptotic pathway, and its activation is a key event in programmed cell death. jbsoweb.comresearchgate.net Molecular docking studies have investigated the binding of isoxazole derivatives to Caspase-3, suggesting a potential mechanism for inducing apoptosis in cancer cells. niscair.res.inniscpr.res.insemanticscholar.org The binding modes of these compounds within the active site of Caspase-3 are analyzed to understand the structural basis of their pro-apoptotic activity. researchgate.net

DNA: The interaction of small molecules with DNA is another important area of investigation. researchgate.netindianchemicalsociety.com While direct docking studies of this compound with DNA are not extensively reported, studies on related copper (II)-isoxazole binary complexes have shown effective binding to calf thymus DNA (CT-DNA), primarily through an intercalation mode. researchgate.net Such interactions can lead to DNA cleavage, a mechanism relevant to anticancer activity. researchgate.netindianchemicalsociety.com

Prediction of Molecular Descriptors Relevant to Structure-Activity Relationship (SAR)

Topological Polar Surface Area (TPSA) Calculations

The Topological Polar Surface Area (TPSA) is a crucial descriptor in medicinal chemistry, offering a prediction of a drug's ability to permeate cell membranes. wikipedia.orgnih.gov It is calculated by summing the surface areas of all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. wikipedia.orgnih.gov For this compound, the TPSA has been computationally determined to be 38.3 Ų. nih.gov

This value is significant when considering the molecule's potential for oral bioavailability and its capacity to cross biological barriers. wikipedia.org Generally, molecules with a TPSA greater than 140 Ų exhibit poor cell membrane permeability, while a TPSA of less than 90 Ų is often required for penetration of the blood-brain barrier. wikipedia.org The calculated TPSA of this compound suggests it possesses favorable characteristics for membrane permeation.

Table 1: Calculated Physicochemical Properties of this compound

| Property | Value | Reference |

| Topological Polar Surface Area (TPSA) | 38.3 Ų | nih.gov |

| Partition Coefficient (XLogP3-AA) | 1.4 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

Partition Coefficient (LogP) Estimations

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is its affinity for a lipid-like environment compared to an aqueous one. ub.eduresearchgate.net This property is critical in drug development as it influences solubility, absorption, and distribution. researchgate.net The computationally estimated LogP value for this compound, specifically the XLogP3-AA value, is 1.4. nih.gov

This moderate LogP value suggests a balance between hydrophilicity and lipophilicity, a desirable characteristic for many drug candidates. This balance is often crucial for achieving adequate solubility in both aqueous biological fluids and lipidic cell membranes, thereby facilitating absorption and distribution to target tissues. ub.edu

Analysis of Hydrogen Bond Donors and Acceptors

Hydrogen bonds play a critical role in molecular recognition and the binding of a ligand to its biological target. nih.govnih.gov An analysis of the structure of this compound reveals its potential for hydrogen bonding interactions.

The molecule possesses one hydrogen bond donor, which is the hydrogen atom attached to the hydroxyl group (-OH). nih.govpearson.com This hydrogen can be donated to an electronegative atom in a biological receptor. pearson.com

Conversely, the molecule has two hydrogen bond acceptors. nih.gov These are the nitrogen atom within the isoxazole ring and the oxygen atom of the hydroxyl group, both of which have lone pairs of electrons capable of accepting a hydrogen bond from a donor group on a receptor. pearson.comresearchgate.net The ability to both donate and accept hydrogen bonds contributes to the molecule's potential for specific and strong interactions with biological targets. nih.gov

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry serves as a powerful tool for elucidating reaction mechanisms, providing insights that can be challenging to obtain through experimental methods alone. scielo.brumanitoba.ca For isoxazole derivatives, computational studies have been employed to understand various chemical transformations.

For instance, in the synthesis of related isoxazole structures, computational methods have been used to investigate the regioselectivity of reactions, such as the 1,3-dipolar cycloaddition of a nitrile oxide to an alkyne. wiley.comnih.gov These studies can model the transition states of different possible reaction pathways, allowing researchers to predict the most likely product.

Furthermore, computational analysis can shed light on the reactivity of the isoxazole ring itself. For example, theoretical calculations can help to understand the stability of intermediates and the energy barriers associated with different reaction pathways, such as electrophilic or nucleophilic attack at various positions on the ring. scielo.br While specific computational studies on the reaction mechanisms of this compound are not detailed in the provided context, the principles of applying computational chemistry to understand the reactivity of isoxazole systems are well-established. nih.govresearchgate.net These approaches are invaluable for designing new synthetic routes and predicting the chemical behavior of this compound and its derivatives.

Exploration of Biological Activities and Structure Activity Relationships Sar of 5 Phenylisoxazol 3 Ol Derivatives

Antimicrobial Activity Investigations

The quest for novel antimicrobial agents is a pressing global challenge, and 5-phenylisoxazol-3-ol derivatives have emerged as a promising class of compounds in this arena. Researchers have explored their efficacy against a wide range of pathogenic bacteria and fungi.

Antibacterial Spectrum and Efficacy

Studies on the antibacterial properties of this compound derivatives have yielded varied results, indicating that the antibacterial spectrum and potency are highly dependent on the specific substitutions on the phenyl and isoxazole (B147169) rings.

A series of N3, N5-di(substituted)isoxazole-3,5-diamine derivatives were synthesized and evaluated for their antibacterial activity against Escherichia coli and Staphylococcus aureus. Several of these compounds demonstrated notable efficacy, with some exhibiting lower minimum inhibitory concentrations (MICs) than the standard drug cloxacillin researchgate.net. The structure-activity relationship (SAR) analysis revealed that the presence of electron-withdrawing groups, such as fluorine and chlorine, at the para position of the phenyl rings generally enhanced antibacterial activity researchgate.net.

In another study, a series of 3-(2-chloroquinolin-3-yl)-5-phenylisoxazole derivatives were synthesized and screened for their in vitro antibacterial activity against three Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii. However, none of the synthesized compounds exhibited significant antibacterial activity against these strains mdpi.com. This suggests that the substitution of the isoxazole at the 3-position of the quinoline ring does not confer inhibitory action against these particular bacteria.

Conversely, research on 4-nitro-3-phenylisoxazole derivatives has demonstrated potent antibacterial activities against several plant pathogenic bacteria, including Xanthomonas oryzae, Pseudomonas syringae, and Xanthomonas axonopodis. The half-maximal effective concentration (EC50) values of these compounds were found to be significantly better than that of the positive control, bismerthiazol nih.gov.

Investigations into phenylisoxazole-3/5-carbaldehyde isonicotinylhydrazone derivatives have shown inhibitory activities against Staphylococcus aureus and Bacillus subtilis, with MIC values of 100 and 150 μg/mL, respectively, for some of the tested compounds researchgate.net.

The following table summarizes the antibacterial activity of selected this compound derivatives against various bacterial strains.

| Derivative Type | Bacterial Strain | Activity (MIC/EC50) | Reference |

| N3, N5-di(substituted)isoxazole-3,5-diamine | Escherichia coli | 95 - 117 µg/mL | researchgate.net |

| N3, N5-di(substituted)isoxazole-3,5-diamine | Staphylococcus aureus | 95 - 100 µg/mL | researchgate.net |

| 3-(2-chloroquinolin-3-yl)-5-phenylisoxazole | Escherichia coli | No activity | mdpi.com |

| 3-(2-chloroquinolin-3-yl)-5-phenylisoxazole | Pseudomonas aeruginosa | No activity | mdpi.com |

| 3-(2-chloroquinolin-3-yl)-5-phenylisoxazole | Acinetobacter baumannii | No activity | mdpi.com |

| 4-nitro-3-phenylisoxazole | Xanthomonas oryzae | EC50 values better than control | nih.gov |

| 4-nitro-3-phenylisoxazole | Pseudomonas syringae | EC50 values better than control | nih.gov |

| 4-nitro-3-phenylisoxazole | Xanthomonas axonopodis | EC50 values better than control | nih.gov |

| Phenylisoxazole-isonicotinylhydrazone | Staphylococcus aureus | 100 µg/mL | researchgate.net |

| Phenylisoxazole-isonicotinylhydrazone | Bacillus subtilis | 150 µg/mL | researchgate.net |

Antifungal Properties

The exploration of this compound derivatives has also extended to their potential as antifungal agents. While research in this specific area is still developing, studies on related isoxazole structures have shown promising results.

A study on novel triazoles containing a benzyloxy phenyl isoxazole side chain revealed potent and broad-spectrum antifungal activity against eight pathogenic fungi. The most active compounds displayed outstanding antifungal activity with MIC values ranging from <0.008 µg/mL to 1 µg/mL and were also effective against six drug-resistant Candida auris isolates nih.gov.

Another study focused on new 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles, which, although not direct this compound derivatives, contain the isoxazole core. Some of these compounds displayed significant antifungal activity at non-cytotoxic concentrations. One derivative was found to be 9 times more potent in vitro than miconazole and 20 times more selective against Cryptococcus neoformans nih.gov.

While these findings are encouraging, more research is needed to specifically elucidate the antifungal properties of this compound derivatives and to establish clear structure-activity relationships.

Anticancer Activity Studies

The development of novel anticancer agents is a cornerstone of modern medicinal chemistry, and this compound derivatives have been investigated for their potential in this therapeutic area. Research has focused on their ability to modulate specific enzyme targets and interact with DNA.

Modulation of Specific Enzyme Targets (e.g., Caspase-3)

Caspase-3 is a key executioner enzyme in the apoptotic pathway, and its activation is a hallmark of programmed cell death. While direct evidence linking this compound derivatives to caspase-3 activation is still emerging, studies on structurally related heterocyclic compounds provide some insights. For instance, a study on novel synthetic isoxazole derivatives demonstrated significant pro-apoptotic activities in K562 leukemia cells, inducing both early and late apoptosis researchgate.net. Although this study did not specifically measure caspase-3 activation, the induction of apoptosis suggests a potential involvement of the caspase cascade.

Research on pyrazole derivatives, which are structurally similar to isoxazoles, has shown that they can induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of caspase-3 in triple-negative breast cancer cells nih.gov. This suggests that isoxazole derivatives might also exert their anticancer effects through a similar mechanism involving caspase-3 activation. However, a study on certain 1,2,3-triazole derivatives found that they induced apoptosis independently of caspase-3 nih.gov. This highlights the diversity of mechanisms even within related heterocyclic compounds.

Further investigation is required to definitively establish the role of this compound derivatives in modulating caspase-3 activity and to understand the specific structural features that govern this interaction.

Interaction with DNA and Associated Mechanisms

DNA is a primary target for many anticancer drugs. The interaction of small molecules with DNA can disrupt its replication and transcription, ultimately leading to cell death. Some isoxazole derivatives have been shown to act as DNA intercalating agents.

A study on novel isoxazole polycyclic aromatic hydrocarbons demonstrated that these compounds can complex with DNA by intercalation between base pairs, showing a preference for AT-rich regions nih.gov. These compounds approached the DNA from the minor groove and exhibited binding constants in the range of 10^4 to 10^5 M^-1. The most potent of these compounds showed an IC50 of 4 µM against human lung cancer (A-549) cells nih.gov. This suggests that DNA intercalation could be a viable mechanism of action for the anticancer activity of certain this compound derivatives.

Furthermore, a study of 1-(5-substituted phenyl) isoxazol-3-yl)-5-phenyl-1H-tetrazole derivatives reported significant anticancer activity against Leukemia cell lines researchgate.net. While the precise mechanism was not elucidated, the structural features of these molecules could potentially allow for DNA interaction.

Anti-inflammatory Properties

Inflammation is a complex biological response implicated in numerous diseases. The search for new anti-inflammatory agents with improved efficacy and safety profiles is an active area of research. Derivatives of this compound have shown potential in this regard.

An in vivo study evaluated the anti-inflammatory activity of 3-(1-methoxy naphthalen-2-yl)-5-phenylisoxazole using a passive paw anaphylaxis model in rats. The results indicated that this derivative was effective in this experimental model of inflammation iosrjournals.org. The study measured the percentage inhibition of edema, a key marker of inflammation.

The following table presents the in vivo anti-inflammatory activity of 3-(1-Methoxy Napthalen-2-yl)-5-Phenylisoxazole in a rat model.

| Compound | Dose (mg/kg, p.o.) | % Inhibition of Edema at 60 minutes (Mean±SEM) |

| Control | - | 66.76±0.36 |

| Standard (Diclofenac) | - | 23.25±0.076 |

| Test 1 | 25 | 21.36±0.075 |

| Test 2 | 50 | 20.01±0.10 |

| Test 3 | 100 | 17.91±0.11 |

| *p<0.05 when compared to the control group. Data from iosrjournals.org. |

While these findings are promising, further studies are needed to explore the anti-inflammatory properties of a broader range of this compound derivatives and to elucidate the underlying mechanisms of action.

Diverse Agrochemical Applications of Isoxazole Scaffolds

The inherent chemical properties of the isoxazole ring have made it a valuable pharmacophore in the design of modern agrochemicals. Its derivatives have demonstrated a broad spectrum of activities, leading to the development of effective herbicides, plant growth regulators, and other pesticides.

Isoxazole derivatives have been successfully developed as potent herbicides. researchgate.net These compounds can be applied to control both broadleaf and grassy weeds through various methods, including pre-plant incorporation, as well as pre- and post-emergence applications. google.com The herbicidal action of some isoxazole derivatives is attributed to their ability to inhibit protoporphyrinogen oxidase (Protox), a key enzyme in the porphyrin pathway of plants. researchgate.net This inhibition leads to the accumulation of protoporphyrinogen IX, which, upon oxidation, generates singlet oxygen, causing rapid cell membrane disruption and plant death.

In addition to their direct herbicidal activity, certain isoxazole derivatives have been designed as herbicide safeners. These compounds protect crops from the injurious effects of herbicides without compromising weed control efficacy. For instance, novel substituted oxazole isoxazole carboxamides have shown remarkable protection against chlorsulfuron injury by enhancing glutathione content and glutathione S-transferase activity in the crop. nih.gov Molecular docking studies have suggested that these safeners may compete with the herbicide in the active site of acetolactate synthase, thereby mitigating its phytotoxic effects on the desired plant. nih.gov

Table 1: Herbicidal Activity of Select Isoxazole Derivatives

| Compound Class | Target Weeds | Application Method | Mechanism of Action |

|---|---|---|---|

| Substituted 3-(phenyl)isoxazoles | Various weeds | Post-emergence | Protoporphyrinogen oxidase (Protox) inhibition researchgate.net |

| Isoxazole carboxamides | Not specified | Not specified | Herbicide safener (enhances glutathione metabolism) nih.gov |

Beyond weed control, isoxazole derivatives have also been investigated for their role in regulating plant growth. Certain oxazole and oxazolopyrimidine derivatives have demonstrated cytokinin-like activity. Cytokinins are a class of plant hormones that play a crucial role in promoting cell division, or cytokinesis, in plant roots and shoots. The cytokinin-like effects of these isoxazole-related compounds suggest their potential application in agriculture to modulate plant development, such as seed germination, leaf senescence, and fruit development. For example, specific derivatives of oxazolopyrimidine and oxazole have been shown to increase the biomass of cotyledons isolated from muscat pumpkin seeds, a bioassay indicative of cytokinin activity. One notable compound, 3,5-difluorophenyl-[3-methyl-4-(methylsulfonyl)isoxazol-5-yl]methanone, has been identified as an inducer of nitric oxide, a key signaling molecule in various plant physiological and defense responses. beilstein-journals.orgnih.gov

The utility of the isoxazole scaffold extends to the control of other agricultural pests, including insects and fungi. nih.gov Isoxazoline, a related five-membered heterocyclic ring, is a key structural motif in numerous commercial insecticides. acs.orgacs.orgnih.gov These compounds often act on the insect's nervous system, specifically as allosteric modulators of γ-aminobutyric acid (GABA) receptors, leading to uncontrolled neuronal activity and death of the pest. acs.org This mode of action provides an alternative to traditional insecticides, which is particularly valuable in managing insecticide resistance. acs.org

Furthermore, isoxazole derivatives have exhibited fungicidal properties, indicating their potential for controlling plant diseases. nih.gov The broad-spectrum pesticidal activity of isoxazole and isoxazoline compounds underscores their importance in developing integrated pest management strategies. acs.orgnih.gov

Table 2: Broader Pesticidal Activity of Isoxazole and Isoxazoline Derivatives

| Compound Class | Target Pests | Mechanism of Action | Reference |

|---|---|---|---|

| Isoxazoline derivatives | Fall Armyworm (Spodoptera frugiperda) | GABA receptor modulation | acs.org |

| 3,5-disubstituted isoxazoles | Pulse beetle (Callosobruchus chinensis) | Not specified | semanticscholar.org |

Utility as Latent Synthons in Natural Product Synthesis

The isoxazole ring is not only a source of biological activity but also a versatile synthetic intermediate in organic chemistry. researchgate.net Its unique chemical properties allow it to serve as a "latent synthon," a masked functional group that can be revealed under specific reaction conditions. This characteristic is particularly valuable in the total synthesis of complex natural products. researchgate.net

The weak nitrogen-oxygen bond within the isoxazole ring makes it susceptible to cleavage reactions, which can be exploited to unmask a variety of functional groups. rsc.org For example, reductive cleavage of the N-O bond can lead to the formation of β-amino ketones or 1,3-dicarbonyl compounds, which are important building blocks in the synthesis of many natural products. The 1,3-dipolar cycloaddition reaction is a powerful method for constructing the five-membered isoxazole ring. researchgate.net This reaction, typically involving a nitrile oxide and an alkene or alkyne, allows for the controlled introduction of the isoxazole moiety into a molecule, which can then be elaborated into more complex structures. researchgate.net

Comprehensive Structure-Activity Relationship (SAR) Analysis for Isoxazole Derivatives

The biological activity of isoxazole derivatives is highly dependent on the nature and position of substituents on the isoxazole ring and any appended phenyl rings. ijpca.org Structure-activity relationship (SAR) studies are therefore crucial for the rational design of new and more potent agrochemicals and pharmaceuticals. nih.gov

For herbicidal isoxazoles, the substituents on the phenyl ring play a significant role in determining their efficacy and crop selectivity. In the context of insecticide development, SAR studies of isoxazoline compounds have revealed key structural features necessary for potent activity against target pests. acs.org For example, modifications to the substituents on the phenyl ring of isoxazoline derivatives have been shown to significantly impact their insecticidal potency against pests like the fall armyworm. acs.org

In a broader context, SAR studies have elucidated the importance of specific functional groups for various biological activities. For instance, the presence of electron-withdrawing groups such as fluorine, chlorine, or a trifluoromethyl group on the phenyl ring of isoxazole derivatives has been shown to enhance cytotoxicity in some anticancer studies. nih.gov For antibacterial activity, the presence of methoxy, dimethylamino, and bromine groups at the C-5 phenyl ring, and nitro and chlorine groups at the C-3 phenyl ring of isoxazole derivatives has been found to enhance their efficacy. ijpca.org These SAR insights are invaluable for medicinal and agricultural chemists in the design and optimization of isoxazole-based compounds with desired biological profiles. rsc.org

Table 3: Key SAR Findings for Isoxazole Derivatives

| Biological Activity | Key Structural Features for Enhanced Activity |

|---|---|

| Anticancer | Electron-withdrawing groups (e.g., -F, -Cl, -Br) on the phenyl ring. rsc.org |

| Antibacterial | Methoxy, dimethylamino, and bromine at C-5 phenyl ring; nitro and chlorine at C-3 phenyl ring. ijpca.org |

| Anti-inflammatory | Sulfonylmethyl group at the para position of the phenyl ring. nih.gov |

Analytical and Spectroscopic Characterization Methods in Research on 5 Phenylisoxazol 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 5-Phenylisoxazol-3-ol and its derivatives, ¹H NMR and ¹³C NMR are fundamental for mapping the proton and carbon frameworks, respectively.

¹H NMR (Proton NMR) provides information about the chemical environment of hydrogen atoms in the molecule. In derivatives of 5-phenylisoxazole (B86612), the protons of the phenyl group typically appear as multiplets in the aromatic region (around 7.4-7.9 ppm). rsc.orgrsc.orgrsc.org The proton on the isoxazole (B147169) ring often presents as a singlet, with its chemical shift influenced by the substituents on the ring. rsc.orgrsc.orgrsc.org

¹³C NMR (Carbon-13 NMR) reveals the different carbon environments within the molecule. The isoxazole ring carbons and the phenyl ring carbons resonate at characteristic chemical shifts. For instance, in 3,5-diphenylisoxazole (B109209), the carbon atoms of the isoxazole ring appear at approximately 170.3 ppm and 97.4 ppm, while the phenyl carbons are observed between 125.7 and 130.1 ppm. rsc.org The specific chemical shifts can vary depending on the substitution pattern on the phenyl ring. rsc.orgrsc.org

Heteronuclear Multiple Bond Correlation (HMBC) is a two-dimensional NMR technique that is used to establish long-range correlations between carbon and hydrogen atoms, which is invaluable for confirming the connectivity of the molecular structure.

Interactive Data Table: Representative NMR Data for 5-Phenylisoxazole Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 3,5-diphenylisoxazole | 7.91–7.81 (m, 4H, ArH), 7.53–7.43 (m, 6H, ArH), 6.84 (s, 1H, isoxazole-H) rsc.org | 170.3, 162.9, 130.1, 129.9, 129.0, 128.9, 128.8, 127.4, 126.7, 125.7, 97.4 rsc.org |

| 5-(4-chlorophenyl)-3-phenylisoxazole | 7.87–7.83 (m, 2H, ArH), 7.79–7.75 (m, 2H, ArH), 7.50–7.44 (m, 5H, ArH), 6.81 (s, 1H, isoxazole-H) rsc.org | 169.2, 163.0, 136.3, 130.1, 129.3, 128.9, 128.9, 127.1, 126.8, 125.9, 97.8 rsc.org |

| 5-(4-bromophenyl)-3-phenylisoxazole | 7.87–7.84 (m, 2H, ArH), 7.73–7.69 (m, 2H, ArH), 7.64–7.61 (m, 2H, ArH), 7.51–7.46 (m, 3H, ArH), 6.83 (s, 1H, isoxazole-H) rsc.org | 169.2, 163.0, 132.2, 130.1, 128.9, 128.8, 127.2, 126.8, 126.3, 124.5, 97.8 rsc.org |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. google.com.qa In the analysis of this compound and its derivatives, techniques like Electrospray Ionization (ESI) are commonly used. rsc.orggoogle.com.qa High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula. rsc.org For example, the calculated mass for the protonated molecule of 3,5-diphenylisoxazole ([M+H]⁺) is 222.0919, with experimental findings closely matching this value. rsc.org

Interactive Data Table: HRMS Data for Selected 5-Phenylisoxazole Derivatives

| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |

| 3,5-diphenylisoxazole | C₁₅H₁₂NO | 222.0919 rsc.org | 222.0922 rsc.org |

| 5-(4-chlorophenyl)-3-phenylisoxazole | C₁₅H₁₁ClNO | 256.0529 rsc.org | 256.0528 rsc.org |

| 3-(2-bromophenyl)-5-phenylisoxazole | C₁₅H₁₁BrNO | 300.0024 rsc.org | 300.0023 rsc.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. wiley.com The IR spectrum of 5-phenylisoxazole derivatives displays characteristic absorption bands that correspond to the vibrations of specific bonds. rsc.orgrsc.org Key absorptions include those for C=N and C=C stretching vibrations within the isoxazole and phenyl rings, typically observed in the range of 1600-1650 cm⁻¹. rsc.org The presence of other functional groups will give rise to additional characteristic peaks. libretexts.orgdocbrown.info

Interactive Data Table: Characteristic IR Absorptions for 5-Phenylisoxazole Derivatives

| Compound | Key IR Absorptions (ν, cm⁻¹) |

| 3,5-diphenylisoxazole | 3025, 1640, 1216 rsc.org |

| 5-(4-chlorophenyl)-3-phenylisoxazole | 3019, 1643, 1216 rsc.org |

| 5-(4-bromophenyl)-3-phenylisoxazole | 2222, 1932, 1418, 1268, 1104, 934, 822, 544 rsc.org |

Future Directions and Emerging Research Perspectives for 5 Phenylisoxazol 3 Ol Chemistry

Development of Innovative and Sustainable Synthetic Pathways

The synthesis of 5-phenylisoxazol-3-ol and its derivatives is an active area of research, with a growing emphasis on creating environmentally friendly and efficient processes. unimi.it Traditional methods often involve multiple steps and the use of hazardous reagents, prompting the exploration of greener alternatives.

Future synthetic strategies are likely to focus on:

Catalytic Systems: The development and application of novel catalysts, including transition-metal catalysts and organocatalysts, can lead to higher yields, shorter reaction times, and improved selectivity. unimi.it For instance, a copper(II)-catalyzed synthesis of 3,5-disubstituted isoxazoles from enone oximes using oxygen as the terminal oxidant presents a green and economically attractive method. rsc.org

Green Solvents: Utilizing environmentally benign solvents like water or solvent-free conditions, such as ball-milling, can significantly reduce the environmental impact of synthesis. acs.org

Flow Chemistry: This technology offers precise control over reaction parameters, leading to enhanced safety, efficiency, and scalability of isoxazole (B147169) synthesis.

Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate reaction rates and improve yields for the synthesis of isoxazole derivatives.

A notable sustainable approach is the TEMPO-catalyzed cyclocondensation of primary nitroalkanes with alkynes in water, which boasts several advantages including being transition-metal-free, requiring no base, and having high chemical yields. acs.org

Advanced Computational Modeling for Rational Design of Bioactive Analogues

Computational modeling has become a cornerstone of modern drug discovery, enabling the rational design of new molecules with desired biological activities. fmhr.orgdiva-portal.org For this compound, these in silico methods are crucial for designing analogues with enhanced therapeutic potential.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling helps to correlate the chemical structure of this compound derivatives with their biological activity, identifying key molecular features for potency. mdpi.com

Molecular Docking: This technique predicts the binding orientation of a ligand within the active site of a target protein, guiding the design of more selective and potent inhibitors. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex, helping to assess the stability of the interaction.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups required for biological activity, aiding in the virtual screening of compound libraries. japsonline.com

Fragment-Based Drug Design (FBDD): Computational FBDD allows for the design of novel compounds by identifying and linking small molecular fragments that bind to the target protein. nih.gov

These computational tools accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates, thereby saving time and resources. fmhr.org

| Computational Method | Application in this compound Research |

| QSAR | Predicting the biological activity of new analogues based on their chemical structure. |

| Molecular Docking | Simulating the binding of derivatives to target proteins to guide inhibitor design. |

| Molecular Dynamics | Assessing the stability of the ligand-protein complex over time. |

| Pharmacophore Modeling | Identifying key structural features for virtual screening of potential drug candidates. |

| FBDD | Designing novel compounds by linking molecular fragments that bind to a target. |

Exploration of Novel Biological Targets and Therapeutic Modalities

While derivatives of this compound have been investigated for various biological activities, ongoing research continues to uncover new therapeutic possibilities. The isoxazole ring is a key component in many compounds with diverse pharmacological effects. nih.govwiley.com

Emerging areas of investigation include:

Anticancer Activity: Researchers are exploring isoxazole derivatives as potential anticancer agents. For example, certain compounds have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. nih.govwiley.com Some derivatives act as inhibitors of key enzymes in cancer progression like cyclooxygenase-1 (COX-1). mdpi.com

Antimicrobial and Antiviral Activity: The isoxazole scaffold is being investigated for the development of new antimicrobial and antiviral drugs. nih.gov

Metabolic Disorders: Phenyl-isoxazol-3-ol derivatives have been identified as GPR120 receptor agonists, suggesting their potential use in treating diabetes, obesity, and hyperlipidemia. google.com.qa Peroxisome proliferator-activated receptors (PPARs) are another important target for metabolic disorders, and isoxazole analogues have been designed as PPARα-selective agonists. nih.gov

Neurodegenerative Diseases: The potential of isoxazole compounds in the context of neurodegenerative diseases is an area of growing interest.

Immunosuppressant Activity: Certain isoxazole derivatives have shown promise as immunosuppressants by acting as selective agonists for specific receptors involved in lymphocyte trafficking. nih.gov

The versatility of the isoxazole core allows for the development of compounds targeting a wide range of biological pathways. nih.gov

| Biological Target/Activity | Therapeutic Potential |

| Anticancer | Inhibition of cancer cell proliferation. nih.gov |

| Antimicrobial/Antiviral | Development of new anti-infective agents. nih.gov |

| GPR120/PPARα Agonism | Treatment of diabetes, obesity, and hyperlipidemia. nih.govgoogle.com.qa |

| Immunosuppression | Management of autoimmune diseases. nih.gov |

Integration into Materials Science and Supramolecular Chemistry

The unique chemical properties of the this compound framework make it a valuable component in the development of new materials. evitachem.com

Potential applications in this domain include:

Agricultural Chemistry: The biological activity of isoxazole derivatives suggests their possible use as pesticides or herbicides. evitachem.com

Polymer Science: These compounds can be used in the development of new polymers with specific properties. evitachem.com